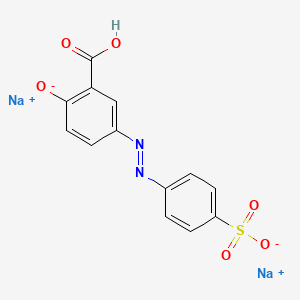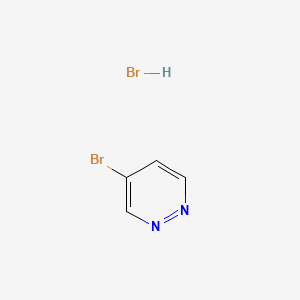
Mirabegron o-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirabegron o-glucuronide is a metabolite of mirabegron, a selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used to treat overactive bladder by relaxing the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . The o-glucuronide form is one of the major metabolites found in human plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mirabegron involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and/or catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. The final step involves reacting this compound with another compound of formula (VII) in the presence of a solvent, acid, and/or catalyst to obtain mirabegron .
Industrial Production Methods
Industrial production of mirabegron follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mirabegron o-glucuronide undergoes several types of chemical reactions, including:
Glucuronidation: This is the primary reaction where mirabegron is conjugated with glucuronic acid to form this compound.
Oxidation and Reduction: These reactions are involved in the metabolic pathways of mirabegron, leading to the formation of various metabolites.
Common Reagents and Conditions
Glucuronidation: Uridine 5’-diphosphate-glucuronic acid (UDPGA) is the common reagent used in the presence of uridine 5’-diphosphate-glucuronosyltransferase (UGT) enzymes.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the glucuronidation of mirabegron is this compound. Other metabolites include carbamoyl-glucuronide and N-glucuronide .
Scientific Research Applications
Mirabegron o-glucuronide has several scientific research applications:
Mechanism of Action
Mirabegron o-glucuronide exerts its effects by being a metabolite of mirabegron, which is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Solifenacin: Another compound used to treat overactive bladder but works through antimuscarinic activity.
Darifenacin: Similar to solifenacin, it is an antimuscarinic agent used for overactive bladder.
Uniqueness
Mirabegron o-glucuronide is unique due to its selective action on beta-3 adrenergic receptors, which provides a different mechanism of action compared to antimuscarinic agents. This results in fewer side effects and a better safety profile .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLQDOWMJNKLOR-JBWRIQTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-65-0 |
Source


|
| Record name | Mirabegron o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRABEGRON O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

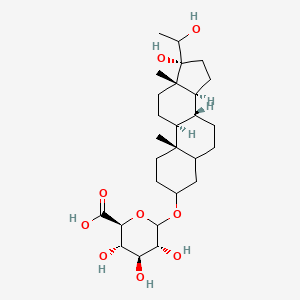
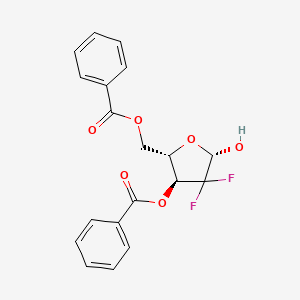



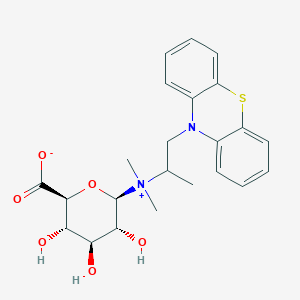
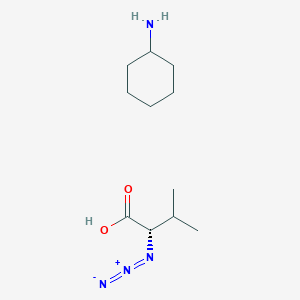
![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)
